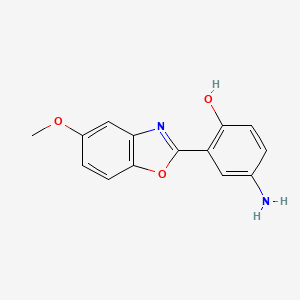
4-Amino-2-(5-methoxy-benzooxazol-2-yl)-ph enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol typically involves the cyclization of 2-aminophenol derivatives with suitable methoxy-substituted carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with 5-methoxy-2-aminobenzoic acid under acidic conditions to form the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-nitrophenol.
Reduction: 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-aniline.
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: In organic synthesis, 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound has shown potential as a biological probe due to its fluorescence properties. It can be used in imaging studies to track cellular processes and molecular interactions.
Medicine: Research has indicated that benzoxazole derivatives, including 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being explored for their therapeutic potential.
Industry: In material science, benzoxazole derivatives are used in the development of advanced materials, including polymers and electronic devices. Their stability and electronic properties make them suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Interaction with microbial cell membranes.
Anticancer: Inhibition of enzymes or signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
2-Amino-5-methoxybenzoxazole
4-Amino-2-(4-methoxy-benzooxazol-2-yl)-phenol
2-Amino-6-methoxybenzoxazole
Uniqueness: 4-Amino-2-(5-methoxy-benzooxazol-2-yl)-phenol is unique due to its specific substitution pattern on the benzoxazole ring, which influences its reactivity and biological activity. This compound's distinct properties make it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
4-amino-2-(5-methoxy-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-9-3-5-13-11(7-9)16-14(19-13)10-6-8(15)2-4-12(10)17/h2-7,17H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUMVOKIMGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














